molecular formula C25H35N3O4S B2801198 Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate CAS No. 950346-37-9

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate

Cat. No.: B2801198
CAS No.: 950346-37-9
M. Wt: 473.63
InChI Key: DZPBCZFKGNGYFA-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These pathways are involved in a variety of biological activities, including those mentioned above.

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can all impact how a compound interacts with its targets and carries out its action.

Biological Activity

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate (CAS Number: 1105207-88-2) is a synthetic compound belonging to the class of thienodiazepines and pyrimidines. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O2SC_{27}H_{32}N_{4}O_{2}S, with a molecular weight of 476.6 g/mol. The compound features a complex structure that includes a piperidine ring and a thienopyrimidine moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC27H32N4O2S
Molecular Weight476.6 g/mol
CAS Number1105207-88-2

Research indicates that compounds similar to Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate exhibit various mechanisms of action:

  • Antagonism of Protein Interactions : Some derivatives have shown promising antagonistic activity against the p53-Mdm2 interaction, which is crucial in cancer biology as it regulates cell cycle and apoptosis .
  • Apoptosis Induction : Compounds in the thienodiazepine class have been recognized for their ability to induce apoptosis in cancer cells. This activity is mediated through pathways involving caspases and mitochondrial dysfunction .
  • Antimicrobial Activity : Similar structures have demonstrated antibacterial properties against various pathogens, suggesting potential use in treating infections .

In Vitro Studies

In vitro studies on related compounds have shown that they can effectively inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives reported IC50 values in the micromolar range, indicating significant potency against these cell lines.

Case Studies

A notable case study involved a focused library screening of thienodiazepine derivatives for anticancer activity. The study identified several compounds with effective cytotoxicity against multicellular spheroids—an advanced model that better mimics tumor environments compared to traditional monolayer cultures. The findings highlighted the potential of these compounds in drug development for cancer therapy .

Properties

IUPAC Name

ethyl 1-[3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-5-32-24(31)15-10-12-28(13-11-15)20(29)9-8-19-26-22(30)21-17-7-6-16(25(2,3)4)14-18(17)33-23(21)27-19/h15-16H,5-14H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPBCZFKGNGYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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